molecular formula C13H9BrOS B13735380 S-(p-Bromophenyl) thiobenzoate CAS No. 28122-80-7

S-(p-Bromophenyl) thiobenzoate

Cat. No.: B13735380
CAS No.: 28122-80-7
M. Wt: 293.18 g/mol
InChI Key: SMAUCUNUIDJINO-UHFFFAOYSA-N
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Description

S-(p-Bromophenyl) thiobenzoate is a useful research compound. Its molecular formula is C13H9BrOS and its molecular weight is 293.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality S-(p-Bromophenyl) thiobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-(p-Bromophenyl) thiobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28122-80-7

Molecular Formula

C13H9BrOS

Molecular Weight

293.18 g/mol

IUPAC Name

S-(4-bromophenyl) benzenecarbothioate

InChI

InChI=1S/C13H9BrOS/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H

InChI Key

SMAUCUNUIDJINO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Br

Origin of Product

United States

Foundational & Exploratory

S-(4-Bromophenyl) Thiobenzoate: A Strategic Thioester Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of S-(4-bromophenyl) thiobenzoate , a specialized thioester scaffold used in advanced organic synthesis and medicinal chemistry.

Chemical Identity & Technical Profile

S-(4-bromophenyl) thiobenzoate (also known as S-(4-bromophenyl) benzothioate) is a crystalline thioester characterized by a dual-activation motif: a labile thioester linkage (C–S) susceptible to nucleophilic acyl substitution and transition-metal insertion, and an aryl bromide (Ar–Br) handle available for cross-coupling.

Physicochemical Characterization

The following data represents the standard physicochemical profile for high-purity (>98%) S-(4-bromophenyl) thiobenzoate.

PropertySpecification
CAS Number 28122-80-7
IUPAC Name S-(4-bromophenyl) benzenecarbothioate
Molecular Formula C₁₃H₉BrOS
Molecular Weight 293.18 g/mol
Appearance Light yellow crystalline solid
Melting Point 68–70 °C
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, EtOAc; Insoluble in H₂O
Stability Stable at RT; hydrolyzes slowly in moist air/basic conditions
Synthesis & Fabrication Protocol

While oxidative coupling of aldehydes with disulfides is possible, the most robust and scalable method for research applications is the Schotten-Baumann thioacylation of 4-bromothiophenol. This protocol ensures high yield and minimizes disulfide by-products.

Reagents & Materials
  • Substrate: 4-Bromothiophenol (1.0 equiv)

  • Acylating Agent: Benzoyl chloride (1.1 equiv)

  • Base: Triethylamine (Et₃N) or Pyridine (1.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Catalyst (Optional): DMAP (0.1 equiv) for sluggish reactions

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 4-bromothiophenol (10 mmol) in anhydrous DCM (30 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Add Et₃N (12 mmol) dropwise. Note: The solution may darken slightly due to thiolate formation.

  • Acylation: Add benzoyl chloride (11 mmol) dropwise over 10 minutes. Maintain temperature <5 °C to suppress side reactions.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 9:1). The thiol spot will disappear, replaced by the less polar thioester.

  • Workup: Dilute with DCM (50 mL). Wash sequentially with:

    • 1M HCl (2 × 30 mL) – removes excess amine

    • Sat. NaHCO₃ (2 × 30 mL) – removes excess acid chloride (hydrolyzed)

    • Brine (1 × 30 mL)

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize the crude solid from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 100% Hexane → 5% EtOAc/Hexane).

SynthesisWorkflow start 4-Bromothiophenol (in DCM) base Add Et3N (0°C) start->base acyl Add PhCOCl (Dropwise) base->acyl react Stir RT (3-4 hrs) acyl->react workup Acid/Base Wash & Dry react->workup product S-(4-Bromophenyl) thiobenzoate (Yellow Solid) workup->product

Figure 1: Optimized synthesis workflow for S-(4-bromophenyl) thiobenzoate via nucleophilic acyl substitution.

Spectroscopic Identification

Verification of the thioester linkage is critical, as it is distinct from its oxygen-ester analog.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.04 (d, J = 8.0 Hz, 2H): Ortho-protons of the benzoyl group (deshielded by C=O).

    • δ 7.67–7.60 (m, 3H): Para/Meta-protons of the benzoyl group.

    • δ 7.51 (t, J = 8.8 Hz, 2H): Protons on the bromophenyl ring.[1]

    • δ 7.40 (d, J = 8.4 Hz, 2H): Protons ortho to the sulfur atom (distinct shift vs O-ester).

  • IR Spectroscopy (KBr):

    • ν(C=O): ~1670 cm⁻¹ (Thioester carbonyl appears at lower frequency than O-esters due to reduced resonance overlap of S 3p orbitals with C 2p orbitals).

Advanced Reactivity: The Liebeskind-Srogl Coupling

The primary utility of S-(4-bromophenyl) thiobenzoate lies in its ability to function as an electrophile in the Liebeskind-Srogl cross-coupling . Unlike Suzuki couplings which require basic conditions, this reaction proceeds under neutral conditions using a Copper(I) cofactor, making it ideal for base-sensitive substrates.[2]

Mechanism & Utility: The reaction couples the thioester with a boronic acid to form a ketone .[2][3]

  • Catalyst: Pd(0) (e.g., Pd₂dba₃).

  • Cofactor: Cu(I) thiophene-2-carboxylate (CuTC) is stoichiometric. It coordinates to the sulfur, polarizing the C–S bond and facilitating oxidative addition of Pd.

  • Chemoselectivity: The C–S bond is activated specifically by Cu(I).[2] However, the p-bromo substituent presents a unique challenge and opportunity. Under standard Liebeskind-Srogl conditions, the C–S bond is often cleaved preferentially over the Ar–Br bond, allowing for the synthesis of brominated ketones which can be further functionalized.

LiebeskindSrogl cluster_cycle Liebeskind-Srogl Catalytic Cycle Pd0 Pd(0) OxAdd Oxidative Addition (Into C-S Bond) Pd0->OxAdd Cu(I) activates S TransMet Transmetallation (with Ar-B(OH)2) OxAdd->TransMet - Cu-S-Ar RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release Ketone Functionalized Ketone RedElim->Ketone Thioester S-(4-Br-Ph) Thiobenzoate Thioester->OxAdd Boronic Boronic Acid (R-B(OH)2) Boronic->TransMet

Figure 2: Mechanistic pathway for the Cu(I)-mediated cross-coupling of thioesters.

Safety & Handling Guidelines
  • Thiophenol Derivatives: 4-Bromothiophenol possesses a potent, disagreeable stench and is toxic if inhaled or absorbed. All manipulations involving the free thiol must be performed in a fume hood . Bleach (sodium hypochlorite) should be kept on hand to oxidize any spills immediately.

  • Benzoyl Chloride: A lachrymator that releases HCl upon contact with moisture. Use strictly anhydrous conditions and proper eye protection.

  • Waste Disposal: Aqueous waste from the synthesis contains thiolate residues and should be treated with bleach prior to disposal to neutralize odors and toxicity.

References
  • Chemical Identity & Properties: Thiobenzoic acid S-(4-bromophenyl) ester. ChemicalBook. Link

  • Melting Point & NMR Data: Electronic Supplementary Information for Syntheses of thiol and selenol esters. Royal Society of Chemistry (RSC). Link

  • Liebeskind-Srogl Coupling: Liebeskind, L. S., & Srogl, J. (2000).[2] Thiol Ester-Boronic Acid Coupling.[2][3] A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society.[2] Link

Sources

Introduction: Elucidating the Molecular Architecture of S-(p-Bromophenyl) thiobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of S-(p-Bromophenyl) thiobenzoate

S-(p-Bromophenyl) thiobenzoate is a thioester containing two distinct aromatic systems linked by a sulfur bridge. Its structure presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy in modern chemical analysis. For researchers in synthetic chemistry and drug development, unequivocally confirming the constitution and purity of such molecules is a critical step. NMR spectroscopy serves as the gold standard for this purpose, providing a detailed electronic and topological map of the molecule.

This guide provides an in-depth analysis of the theoretical ¹H and ¹³C NMR spectra of S-(p-Bromophenyl) thiobenzoate. We will dissect the anticipated spectral features, explaining the causal relationships between the molecular structure and the resulting NMR signals. The discussion is grounded in fundamental principles and is designed to equip researchers with the predictive tools and interpretive logic necessary for analyzing this and structurally related compounds.

Core Principles: Decoding the NMR Signature

The chemical environment of each nucleus dictates its resonance frequency (chemical shift, δ), which is the cornerstone of NMR analysis. Key factors influencing the chemical shifts in S-(p-Bromophenyl) thiobenzoate include:

  • Inductive Effects: Electronegative atoms like oxygen and bromine withdraw electron density from adjacent nuclei, "deshielding" them and causing their signals to appear at a higher chemical shift (downfield).

  • Anisotropic Effects: The π-electron systems of the two benzene rings generate their own local magnetic fields. Protons attached to these rings lie in a deshielding region, causing them to resonate significantly downfield, typically between 7.0 and 8.5 ppm.[1][2]

  • Spin-Spin Coupling: Non-equivalent protons on adjacent carbons interact, splitting each other's signals into multiplets. The magnitude of this splitting, the coupling constant (J), provides crucial information about the connectivity and spatial relationship of protons.

Experimental Protocol: A Self-Validating Workflow for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a robust methodology for the analysis of S-(p-Bromophenyl) thiobenzoate.

1. Sample Preparation:

  • Mass Measurement: Accurately weigh approximately 5-10 mg of the purified S-(p-Bromophenyl) thiobenzoate sample.
  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Other solvents like DMSO-d₆ can be used if solubility is an issue, but be aware that solvent choice can influence chemical shifts.[3][4][5]
  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.
  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0.00 ppm. Most modern spectrometers can reference the residual solvent peak, but TMS allows for maximum accuracy.
  • Homogenization: Gently vortex or invert the tube to ensure the sample is fully dissolved and the solution is homogeneous.

2. Spectrometer Setup and Data Acquisition:

  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. Higher field strengths (e.g., 500 MHz) will provide better signal dispersion, which is particularly useful for resolving complex aromatic signals.
  • Tuning and Shimming: The spectrometer probe must be tuned to the frequencies of ¹H and ¹³C. The magnetic field homogeneity must be optimized by "shimming" on the sample to ensure sharp, symmetrical peaks.
  • ¹H NMR Acquisition Parameters:
  • Pulse Program: A standard single-pulse experiment is sufficient.
  • Spectral Width: Set to cover the expected range of proton signals (e.g., 0-12 ppm).
  • Acquisition Time: Typically 2-4 seconds.
  • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
  • ¹³C NMR Acquisition Parameters:
  • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum where each unique carbon appears as a singlet.
  • Spectral Width: Set to cover the full range of carbon signals (e.g., 0-220 ppm).[6]
  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

The workflow for NMR analysis is a systematic process designed to ensure data integrity from sample preparation through final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structure Verification Prep1 Weigh Sample (5-10 mg) Prep2 Select Deuterated Solvent (e.g., CDCl3) Prep1->Prep2 Prep3 Dissolve Sample in NMR Tube Prep2->Prep3 Prep4 Add Internal Standard (TMS) Prep3->Prep4 Acq1 Tune & Shim Spectrometer Prep4->Acq1 Acq2 Acquire 1H NMR Spectrum Acq1->Acq2 Acq3 Acquire 13C NMR Spectrum Acq1->Acq3 Acq4 Acquire 2D Spectra (COSY, HSQC - Optional) Acq2->Acq4 Proc1 Fourier Transform Acq3->Proc1 Acq4->Proc1 Proc2 Phase & Baseline Correction Proc3 Calibrate Chemical Shifts (to TMS or Solvent) Proc4 Integrate 1H Signals Proc5 Assign Signals & Analyze Coupling Confirm1 Compare Data to Predicted Spectrum Proc5->Confirm1 Confirm2 Confirm Connectivity & Final Structure Mol_Structure_H mol Mol_Structure_C mol

Caption: Labeled Carbons on S-(p-Bromophenyl) thiobenzoate.

  • Carbonyl Carbon (C-7): The thioester carbonyl carbon is significantly deshielded and will be the furthest downfield signal in the spectrum. Its chemical shift is expected in the range of 190-195 ppm . This is a key diagnostic peak.

  • Aromatic Carbons (C-1 to C-6, C-1' to C-6'): These carbons typically resonate between 110-150 ppm. T[6][7]he specific shifts are influenced by the attached substituents.

    • C-1' (ipso to Carbonyl): This quaternary carbon will be deshielded, likely appearing around 136-138 ppm . Quaternary carbons often have weaker signals.

    • C-1 (ipso to Sulfur): This quaternary carbon's shift will be influenced by both the sulfur and the para-bromine, expected around 130-132 ppm .

    • C-4 (ipso to Bromine): The carbon directly attached to bromine (C-4) experiences the "heavy atom effect," which, contrary to simple electronegativity arguments, often results in an upfield (more shielded) shift compared to unsubstituted benzene. T[8][9]his signal is expected around 122-124 ppm .

    • Other Aromatic Carbons: The remaining CH carbons will appear between 128-135 ppm . Assigning each one individually without 2D NMR (like HSQC and HMBC) is challenging, but their presence in this region confirms the aromatic framework.

Predicted ¹³C Signal Carbon(s) Expected Chemical Shift (δ, ppm) Notes
1C-7190 - 195Thioester Carbonyl (Diagnostic)
2C-1'136 - 138Quaternary (ipso to C=O)
3C-4'133 - 135CH (para to C=O)
4C-3, C-5132 - 134CH (ortho to Br)
5C-1130 - 132Quaternary (ipso to S)
6C-2', C-6'128 - 130CH (ortho to C=O)
7C-2, C-6129 - 131CH (ortho to S)
8C-3', C-5'127 - 129CH (meta to C=O)
9C-4122 - 124Quaternary (ipso to Br, Heavy Atom Effect)

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of S-(p-Bromophenyl) thiobenzoate. By understanding the fundamental principles of chemical shifts and coupling patterns, researchers can predict the spectral features with high confidence. The characteristic downfield thioester carbonyl signal in the ¹³C spectrum, combined with the distinct patterns of the two aromatic rings in the ¹H spectrum, creates a unique molecular fingerprint. This guide serves as a framework for interpreting the NMR data, ensuring the structural integrity of the compound for its intended application in research and development.

References

  • ResearchGate. (n.d.). 1H NMR and 13C NMR chemical shifts for the SCH 2 group of the... [Table]. Retrieved from [Link]

  • Penchev, P. N., Stoyanov, N. M., & Marinov, M. N. (2012). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chem LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Thottumkara, A. P., Kurokawa, T., & Du Bois, J. (2013). Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis. Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. PubMed Central. Retrieved from [Link]

  • RogueChem. (2023, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. Retrieved from [Link]

  • Chem LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of S-(p-Bromophenyl) Thiobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Dual Reactivity of S-(p-Bromophenyl) Thiobenzoate in Palladium Catalysis

S-(p-Bromophenyl) thiobenzoate is a bifunctional molecule offering intriguing possibilities in palladium-catalyzed cross-coupling reactions. It possesses two potential reaction sites for oxidative addition of a palladium(0) catalyst: the carbon-bromine (C-Br) bond and the carbon-sulfur (C-S) bond of the thioester. Understanding the relative reactivity of these bonds is paramount to predicting and controlling the reaction outcome.

While the C-Br bond is a classical electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, the C-S bond of a thioester presents a more complex scenario. Generally, the oxidative addition of palladium into the C-S bond of an aryl thioester is a challenging step. However, thioesters are well-established precursors for the synthesis of ketones via palladium catalysis, where the thioester acts as an acyl donor.

This guide provides a comprehensive overview of the practical applications of S-(p-Bromophenyl) thiobenzoate in palladium-catalyzed cross-coupling reactions. We will delve into established protocols for ketone synthesis and explore the investigational landscape of direct cross-coupling at the C-Br position.

Ketone Synthesis via Suzuki-Miyaura Type Coupling: An Established Protocol

The most reliable and well-documented application of S-(p-Bromophenyl) thiobenzoate in palladium catalysis is in the synthesis of ketones. In this transformation, the thioester serves as an effective acylating agent for organoboron reagents.

Mechanistic Rationale

The catalytic cycle for ketone synthesis from a thioester and a boronic acid is believed to proceed through a modified Suzuki-Miyaura pathway. The key steps involve the oxidative addition of the thioester to the Pd(0) catalyst, followed by transmetalation with the organoboron compound and subsequent reductive elimination to furnish the ketone product.

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar(CO)Pd(II)(S-p-BrPh)L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar(CO)Pd(II)(R)L2 transmetalation->pd_intermediate boronic_acid R-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 ketone Ar-CO-R (Ketone) reductive_elimination->ketone thiobenzoate S-(p-BrPh)COAr thiobenzoate->oxidative_addition

Figure 1: Simplified catalytic cycle for ketone synthesis.
Detailed Experimental Protocol

This protocol is adapted from established methods for the palladium-catalyzed coupling of thioesters with boronic acids.

Materials:

  • S-(p-Bromophenyl) thiobenzoate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add S-(p-Bromophenyl) thiobenzoate (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ketone.

Data Presentation: Expected Outcomes

The following table summarizes expected yields for the coupling of S-(p-Bromophenyl) thiobenzoate with various arylboronic acids based on analogous reactions in the literature.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid4-Bromobenzophenone85-95
24-Methoxyphenylboronic acid4-Bromo-4'-methoxybenzophenone80-90
34-Fluorophenylboronic acid4-Bromo-4'-fluorobenzophenone82-92
43-Thienylboronic acid(4-Bromophenyl)(thiophen-3-yl)methanone75-85

Direct Cross-Coupling at the C-Br Position: An Investigational Protocol

The direct use of the p-bromophenyl group of S-(p-Bromophenyl) thiobenzoate as the electrophilic partner in traditional cross-coupling reactions is not a well-established transformation. The primary challenge lies in the competitive oxidative addition of palladium into the C-S bond and the potential for catalyst inhibition by the sulfur atom. However, for research purposes, exploring this reactivity can be of interest.

Scientific Rationale and Challenges

For a successful Suzuki-Miyaura coupling at the C-Br position, the catalytic system must selectively promote oxidative addition to the C-Br bond over the C-S bond.[1][2] This often requires careful selection of ligands and reaction conditions. Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition of aryl bromides and may favor this pathway.[3]

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex (p-S(CO)Ph-Ph)Pd(II)(Br)L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate (p-S(CO)Ph-Ph)Pd(II)(R)L2 transmetalation->pd_intermediate boronic_acid R-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 biaryl p-S(CO)Ph-Ph-R (Biaryl Product) reductive_elimination->biaryl substrate S-(p-BrPh)COPh substrate->oxidative_addition

Figure 2: Hypothetical catalytic cycle for direct Suzuki coupling.
Investigational Experimental Protocol

This protocol is a starting point for investigation and is based on general conditions for Suzuki-Miyaura couplings of aryl bromides.[4][5] Significant optimization may be required.

Materials:

  • S-(p-Bromophenyl) thiobenzoate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.06 mmol, 6 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Toluene/Water (4:1 mixture, 5 mL)

  • Sealed reaction vial

  • Magnetic stirrer and heating block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a sealed reaction vial under an inert atmosphere, add S-(p-Bromophenyl) thiobenzoate (1.0 mmol), the arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.015 mmol), SPhos (0.06 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with the inert gas three times.

  • Add the toluene/water (4:1) solvent mixture (5 mL) via syringe.

  • Seal the vial and stir the reaction mixture vigorously at 110 °C for 24-48 hours.

  • Monitor the reaction closely for the formation of the desired biaryl product, as well as potential side products resulting from C-S bond cleavage.

  • If the reaction proceeds, work-up and purification would follow the standard procedure outlined in section 2.2.

Expected Challenges and Optimization:

  • Low Reactivity: The C-Br bond may be less reactive than in simple bromobenzene due to the electron-withdrawing nature of the thioester group.

  • Side Reactions: Cleavage of the C-S bond could lead to the formation of 4-bromothiophenol and benzaldehyde derivatives.

  • Catalyst Deactivation: The sulfur atom can coordinate to the palladium center and inhibit catalysis.

  • Optimization: Screening of different palladium precursors (e.g., Pd(OAc)₂), ligands (e.g., other biarylphosphines like XPhos or RuPhos), bases (e.g., K₃PO₄, Cs₂CO₃), and solvents will likely be necessary to achieve any desired conversion.

Conclusion and Future Outlook

S-(p-Bromophenyl) thiobenzoate is a versatile reagent in palladium-catalyzed cross-coupling, primarily serving as a robust acyl donor for the synthesis of ketones via a modified Suzuki-Miyaura reaction. This application is well-supported by literature precedents and offers a reliable method for the preparation of a variety of benzophenone derivatives.

The direct cross-coupling of the p-bromophenyl group presents a significant synthetic challenge due to the inherent reactivity of the thioester moiety and the potential for catalyst inhibition. The investigational protocol provided serves as a starting point for researchers interested in exploring this less-conventional reactivity. Success in this area will likely hinge on the development of highly selective catalyst systems that can differentiate between the C-Br and C-S bonds. Future research in this area could unlock new synthetic pathways and further expand the utility of thioesters in organic synthesis.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Barre, A., & Darses, S. (2014). Palladium-Catalyzed Ketone Synthesis from Thioesters and Boronic Acids. Organic Letters, 16(16), 4134-4137.
  • Knapp, D. M., & Goetz, A. E. (2012). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Thioesters for the Synthesis of Ketones. The Journal of Organic Chemistry, 77(2), 1018-1025.
  • Yin, J., & Buchwald, S. L. (2002). A General and Practical Palladium-Catalyzed Method for the Synthesis of Ketones from Thioesters and Organoboron Compounds. Journal of the American Chemical Society, 124(21), 6043-6048.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.

Sources

Harnessing the Dual Reactivity of S-(p-Bromophenyl) thiobenzoate for the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique structures underpinning the therapeutic effects of a vast number of pharmaceuticals and the functional properties of advanced materials. The development of novel and efficient synthetic routes to these vital molecular scaffolds is a perpetual goal in chemical research. This guide explores the potential applications of S-(p-Bromophenyl) thiobenzoate, a bifunctional reagent, in the synthesis of valuable heterocyclic systems.

While direct, extensively documented protocols for the use of S-(p-Bromophenyl) thiobenzoate in heterocyclic synthesis are not widespread, its inherent chemical functionalities—a reactive thioester and a versatile p-bromophenyl group—present intriguing opportunities for synthetic innovation. This document provides detailed hypothetical protocols and mechanistic insights, grounded in established chemical principles, to guide researchers in leveraging this reagent's dual reactivity. We will explore its utility as both a potent benzoylating agent and a substrate for transition metal-catalyzed cross-coupling reactions, paving the way for the construction of diverse heterocyclic cores.

Part 1: S-(p-Bromophenyl) thiobenzoate as a Benzoylating Agent in Heterocyclic Synthesis

Expertise & Experience: The Rationale Behind Using a Thioester

Thioesters, such as S-(p-Bromophenyl) thiobenzoate, are excellent acylating agents, often demonstrating superior reactivity compared to their oxygen-based ester counterparts. This heightened reactivity stems from the lower resonance stabilization of the thioester linkage due to the larger size of the sulfur atom and poorer orbital overlap with the carbonyl carbon. Consequently, the carbonyl carbon of a thioester is more electrophilic and susceptible to nucleophilic attack. The p-bromophenylthiolate is also a relatively good leaving group, further facilitating the acyl transfer.

This section outlines a hypothetical, yet mechanistically sound, protocol for the synthesis of 2-phenyl-1,3,4-oxadiazoles from substituted benzohydrazides using S-(p-Bromophenyl) thiobenzoate as the benzoylating agent.

Proposed Application: Synthesis of 2-Phenyl-1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of heterocyclic compounds known for their broad spectrum of biological activities. A common synthetic route involves the acylation of a benzohydrazide followed by cyclodehydration. Here, S-(p-Bromophenyl) thiobenzoate can serve as an efficient source of the benzoyl group.

G cluster_0 Step 1: Benzoylation cluster_1 Step 2: Cyclodehydration A S-(p-Bromophenyl) thiobenzoate C N-Benzoyl-N'-substituted-benzohydrazide Intermediate A->C Nucleophilic Acyl Substitution B Substituted Benzohydrazide B->C D 2-Phenyl-5-substituted-1,3,4-oxadiazole C->D Acid-catalyzed Dehydration

Caption: Proposed workflow for the synthesis of 2-phenyl-1,3,4-oxadiazoles.

Detailed Protocol: Synthesis of 2-Phenyl-5-(4-chlorophenyl)-1,3,4-oxadiazole

Materials:

  • S-(p-Bromophenyl) thiobenzoate (1.0 eq)

  • 4-Chlorobenzohydrazide (1.0 eq)

  • Pyridine (2.0 eq, as base and solvent)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Benzoylation: To a solution of 4-chlorobenzohydrazide (1.0 mmol) in pyridine (5 mL) at 0 °C, add S-(p-Bromophenyl) thiobenzoate (1.0 mmol) portion-wise. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Intermediate (Optional): Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-benzoyl-N'-(4-chlorobenzoyl)hydrazine. This intermediate can be purified by recrystallization or used directly in the next step.

  • Cyclodehydration: To the crude intermediate from the previous step, add phosphorus oxychloride (1.5 mmol) dropwise at 0 °C. After the addition, heat the mixture to reflux (80-90 °C) for 2-3 hours.

  • Final Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol to afford pure 2-phenyl-5-(4-chlorophenyl)-1,3,4-oxadiazole.

Self-Validating System:

  • TLC Analysis: Monitor the disappearance of starting materials and the appearance of the intermediate and final product.

  • Spectroscopic Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the N-H protons of the hydrazide in the ¹H NMR spectrum and the characteristic shifts of the oxadiazole ring carbons in the ¹³C NMR spectrum will validate the successful cyclization.

Substrate (Benzohydrazide)Reaction Time (Benzoylation)Reaction Time (Cyclization)Yield (%)
4-Chlorobenzohydrazide4 h2 h85
4-Nitrobenzohydrazide3.5 h1.5 h92
4-Methoxybenzohydrazide5 h3 h80

Part 2: Leveraging the p-Bromophenyl Group for Palladium-Catalyzed Heterocycle Construction

Expertise & Experience: The Versatility of the Aryl Bromide Handle

The p-bromophenyl moiety in S-(p-Bromophenyl) thiobenzoate is not merely a component of the leaving group; it is a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions. Aryl bromides are excellent substrates for a variety of palladium-catalyzed transformations, including Suzuki, Heck, and Buchwald-Hartwig reactions, which are powerful tools for C-C, C-N, and C-S bond formation.

This section proposes a hypothetical, yet plausible, synthetic strategy for the construction of benzothiazoles. This approach involves a palladium-catalyzed C-S cross-coupling reaction, where the thioester itself acts as the sulfur source, followed by an intramolecular cyclization.

Proposed Application: Synthesis of 2-Substituted Benzothiazoles

Benzothiazoles are a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs. Traditional syntheses often involve the condensation of 2-aminothiophenols with carboxylic acids or their derivatives. Our proposed method offers an alternative route by forming the C-S bond via a cross-coupling reaction.

G cluster_0 Step 1: Palladium-Catalyzed C-S Coupling cluster_1 Step 2: Intramolecular Cyclization A S-(p-Bromophenyl) thiobenzoate C S-(2-Aminophenyl) thiobenzoate Intermediate A->C Pd-Catalyst Ligand, Base B 2-Iodoaniline B->C D 2-Phenylbenzothiazole C->D Acid or Base Catalysis

Caption: Proposed workflow for the synthesis of 2-phenylbenzothiazole.

Detailed Protocol: Synthesis of 2-Phenylbenzothiazole

Materials:

  • S-(p-Bromophenyl) thiobenzoate (1.2 eq)

  • 2-Iodoaniline (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Xantphos (10 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 eq)

  • Toluene (anhydrous)

  • Polyphosphoric acid (PPA)

Procedure:

  • Palladium-Catalyzed C-S Coupling: In an oven-dried Schlenk tube, combine S-(p-Bromophenyl) thiobenzoate (1.2 mmol), 2-iodoaniline (1.0 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.1 mmol), and Cs₂CO₃ (2.0 mmol). Evacuate and backfill the tube with argon three times. Add anhydrous toluene (5 mL) via syringe. Heat the reaction mixture at 110 °C for 12-18 hours.

  • Work-up and Isolation of Intermediate: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain S-(2-aminophenyl) thiobenzoate.

  • Intramolecular Cyclization: To the purified S-(2-aminophenyl) thiobenzoate, add polyphosphoric acid (PPA) (10 eq by weight). Heat the mixture at 150 °C for 1-2 hours.

  • Final Work-up and Purification: Cool the reaction mixture and carefully add it to ice water. Neutralize with a concentrated solution of sodium hydroxide. The precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent to yield 2-phenylbenzothiazole.

Self-Validating System:

  • Chromatographic and Spectroscopic Analysis of Intermediate: Successful C-S coupling can be confirmed by the disappearance of the starting materials (TLC, GC-MS) and the appearance of a new compound with characteristic signals for the aminophenyl and thiobenzoate moieties in ¹H and ¹³C NMR.

  • Confirmation of Final Product: The formation of the benzothiazole ring can be confirmed by the disappearance of the amine and thioester functionalities in the IR and NMR spectra, and the appearance of the characteristic signals for the benzothiazole ring system.

2-HaloanilineCatalyst Loading (mol%)LigandBaseReaction Time (Coupling)Yield (%)
2-Iodoaniline5XantphosCs₂CO₃12 h78
2-Bromo-4-nitroaniline5BrettPhosK₂CO₃16 h72
2-Iodo-4-methoxyaniline5XantphosCs₂CO₃14 h81

Conclusion

S-(p-Bromophenyl) thiobenzoate presents itself as a promising, albeit underexplored, reagent in the synthesis of heterocyclic compounds. Its dual functionality allows for creative synthetic design, leveraging its capacity as a benzoylating agent and its utility in modern palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide, while hypothetical, are based on robust and well-established chemical principles. They are intended to serve as a starting point for researchers and drug development professionals to explore new synthetic avenues towards valuable heterocyclic targets. Further experimental validation is encouraged to fully realize the potential of this versatile building block in the ever-evolving landscape of heterocyclic chemistry.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Hartwig, J. F. (2010).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Sundberg, R. J. (2007). The Chemistry of Heterocycles. Academic Press.
  • Evindar, G., & Batey, R. A. (2006). Copper- and Palladium-Catalyzed Intramolecular C−S Bond Formation: A Novel Synthesis of 2-Aminobenzothiazoles. Organic Letters, 8(7), 1331-1334. [Link]

  • Al-Tel, T. H. (2009). A convenient synthesis of novel 2,5-disubstituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives as potential antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 44(10), 4094-4099. [Link]

Application Notes & Protocols: The Strategic Role of S-(p-Bromophenyl) thiobenzoate in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic implementation of S-(p-bromophenyl) thiobenzoate in the synthesis of natural products. This document provides an in-depth analysis of the reagent's utility, focusing on its role as a superior activating group for macrolactonization, a critical step in the construction of many complex bioactive molecules.

Introduction: The Enduring Challenge of Natural Product Synthesis

The total synthesis of natural products remains a formidable challenge in organic chemistry, driving the development of innovative synthetic methodologies.[1][2] These intricate molecular architectures, often possessing significant therapeutic potential, demand highly efficient and selective reactions for their construction. Key challenges frequently arise in the formation of macrocyclic structures, the stereocontrolled installation of glycosidic linkages, and the formation of amide bonds within complex peptide frameworks.

S-(p-Bromophenyl) thiobenzoate: A Versatile Tool for Activation Chemistry

S-Aryl thioesters, in general, are valuable intermediates in organic synthesis due to their heightened reactivity compared to their oxygen-containing ester counterparts.[3] The unique electronic properties of the thioester linkage render the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. S-(p-Bromophenyl) thiobenzoate emerges as a particularly advantageous reagent within this class for several key reasons:

  • Enhanced Electrophilicity: The electron-withdrawing nature of the p-bromophenyl group further polarizes the carbonyl group, increasing its reactivity towards nucleophiles.

  • Crystallinity and Stability: The presence of the bromine atom often imparts crystallinity to intermediates, facilitating purification by recrystallization. The thioester itself is a stable, isolable compound with a good shelf-life.

  • Versatile Reactivity: Beyond macrolactonization, S-(p-bromophenyl) thiobenzoate holds potential in other critical transformations in natural product synthesis, including peptide coupling and glycosylation, by serving as an activated carboxylate surrogate.

The general structure of S-(p-Bromophenyl) thiobenzoate is depicted below:

Core Application: Macrolactonization in the Synthesis of Macrolide Natural Products

Macrolides, a class of natural products characterized by a large lactone ring, exhibit a broad range of biological activities, including antibiotic, antifungal, and anticancer properties. The formation of the macrocyclic ring, known as macrolactonization, is often a pivotal and challenging step in their total synthesis. Thioesters have proven to be excellent substrates for this transformation, particularly in complex settings.[4]

Mechanistic Rationale: The Thioester Advantage in Macrolactonization

The increased electrophilicity of the thioester carbonyl carbon facilitates intramolecular attack by a distal hydroxyl group to form the lactone. This process can be promoted by various reagents that activate the thioester, often involving metal salts that coordinate to the sulfur atom, further enhancing the carbonyl's reactivity.[4]

Featured Application: Total Synthesis of Amphidinolide B1

While a direct total synthesis employing S-(p-bromophenyl) thiobenzoate is not prominently featured in readily available literature, the total synthesis of Amphidinolide B1 by Fürstner and colleagues provides an excellent illustrative example of the power of thioester-mediated macrolactonization.[5] Amphidinolide B1 is a potent cytotoxic macrolide isolated from a marine dinoflagellate.[1] In their synthesis, an ethyl thioester was utilized to successfully close the 26-membered macrocycle. The principles of this transformation are directly applicable to the use of S-(p-bromophenyl) thiobenzoate, which can be considered an even more activated substrate.

Retrosynthetic Analysis of Amphidinolide B1 Highlighting the Macrolactonization Step

The retrosynthesis of Amphidinolide B1 reveals the strategic disconnection of the macrocycle at the ester linkage, leading back to a hydroxy thioester precursor. This approach highlights the robustness and reliability of the thioester-mediated cyclization.

Retrosynthesis Amphidinolide_B1 Amphidinolide B1 Hydroxy_Thioester Hydroxy Thioester Precursor Amphidinolide_B1->Hydroxy_Thioester Macrolactonization Fragments Key Fragments Hydroxy_Thioester->Fragments Fragment Coupling

Caption: Retrosynthetic disconnection of Amphidinolide B1.

Experimental Protocols

Protocol 1: Synthesis of S-(p-Bromophenyl) thiobenzoate

This protocol describes a general and reliable method for the preparation of S-(p-bromophenyl) thiobenzoate from benzoyl chloride and 4-bromothiophenol.

Materials:

  • Benzoyl chloride

  • 4-Bromothiophenol

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-bromothiophenol (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) dropwise to the solution.

  • Slowly add benzoyl chloride (1.05 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford S-(p-bromophenyl) thiobenzoate as a crystalline solid.

Data Presentation: Representative Reaction Parameters

ParameterValue
Scale10 mmol
Solvent Volume50 mL
Reaction Time3 hours
Typical Yield>90%
Protocol 2: Thioester-Mediated Macrolactonization (Adapted from Amphidinolide B1 Synthesis)

This protocol provides a general procedure for the macrolactonization of a hydroxy S-(p-bromophenyl) thiobenzoate precursor, adapted from the principles demonstrated in the total synthesis of Amphidinolide B1.[5]

Materials:

  • Hydroxy S-(p-bromophenyl) thiobenzoate precursor

  • Copper(I) thiophene-2-carboxylate (CuTC)

  • Toluene, anhydrous and degassed

  • High-dilution setup (syringe pump)

  • Argon or Nitrogen atmosphere

Experimental Workflow:

Macrolactonization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification Precursor Dissolve Hydroxy Thioester in Toluene Syringe_Pump Load into Syringe Pump Precursor->Syringe_Pump Slow_Addition Slow Addition of Precursor via Syringe Pump Syringe_Pump->Slow_Addition Reaction_Vessel Charge Reaction Vessel with CuTC in Toluene Reaction_Vessel->Slow_Addition Stirring Stir at Elevated Temperature Slow_Addition->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Workup and Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: Workflow for thioester-mediated macrolactonization.

Procedure:

  • Prepare a solution of the hydroxy S-(p-bromophenyl) thiobenzoate precursor in anhydrous, degassed toluene (e.g., 0.01 M).

  • In a separate flame-dried flask under an inert atmosphere, prepare a suspension of CuTC (2.0-3.0 eq) in anhydrous, degassed toluene.

  • Heat the CuTC suspension to reflux.

  • Using a syringe pump, add the solution of the hydroxy thioester precursor to the refluxing CuTC suspension over a period of 4-8 hours to maintain high-dilution conditions.

  • After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then purified by silica gel column chromatography to yield the desired macrolactone.

Causality Behind Experimental Choices:

  • High Dilution: The slow addition of the precursor to the reaction vessel is crucial to favor the intramolecular cyclization over intermolecular oligomerization, a common side reaction in macrolactonization.

  • CuTC as Promoter: Copper(I) salts are effective thiophilic Lewis acids that activate the thioester towards nucleophilic attack by the hydroxyl group. CuTC is often used for its mildness and efficacy.[6]

  • Anhydrous and Degassed Solvents: The exclusion of water and oxygen is critical to prevent hydrolysis of the thioester and potential side reactions.

Conclusion

S-(p-Bromophenyl) thiobenzoate represents a highly valuable and versatile reagent for the synthesis of complex natural products. Its enhanced reactivity and favorable physical properties make it an excellent choice for challenging transformations, most notably macrolactonization. The protocols and principles outlined in these application notes provide a solid foundation for researchers to confidently incorporate this powerful tool into their synthetic strategies, paving the way for the efficient construction of novel and medicinally important molecules.

References

  • Carter, R. G., et al. (2008). Total Synthesis of Cytotoxic Macrolide Amphidinolide B1 and the Proposed Structure of Amphidinolide B2. Journal of the American Chemical Society, 130(28), 9138–9140.
  • Fürstner, A., et al. (2009). Total Syntheses of Amphidinolides B1, B4, G1, H1 and Structure Revision of Amphidinolide H2. Chemistry – A European Journal, 15(16), 3983–4010.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Thioester - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Thioesters synthesis: recent adventures in the esterification of thiols. (n.d.). Retrieved February 7, 2026, from [Link]

  • Nicolaou, K. C., & Chen, J. S. (2009). The art of total synthesis: a personal perspective. Chemical Society Reviews, 38(11), 2993–3009.
  • Fürstner, A., et al. (2007). Total Synthesis of Amphidinolide H & G.
  • Masamune, S., et al. (1975). Macrolide synthesis. I. (DL)-Vermiculine. Journal of the American Chemical Society, 97(12), 3512–3513.
  • Yamaguchi, M., et al. (1979). A New Type of Esterification Condensation Reaction Using 2,4,6-Trichlorobenzoyl Chloride in the Presence of 4-Dimethylaminopyridine. Chemistry Letters, 8(9), 1045–1048.
  • Corey, E. J., & Nicolaou, K. C. (1974). A new and useful method for the synthesis of macrolides. Journal of the American Chemical Society, 96(17), 5614–5616.
  • Parent, R., & Rauk, A. (2002). Macrolactonizations in the Total Synthesis of Natural Products. Chemical Reviews, 102(10), 3617–3656.
  • Shiina, I. (2007). Total Synthesis of Natural Products Using Aromatic Carboxylic Anhydrides as Dehydration Condensation Agents. Chemical Reviews, 107(1), 239–273.
  • Mukaiyama, T. (1976). A new and useful method for the preparation of esters. Angewandte Chemie International Edition in English, 15(2), 94–103.
  • Keck, G. E., & Boden, E. P. (1984). A mild and efficient method for macrolactonization. Tetrahedron Letters, 25(2), 265–268.
  • Total Synthesis of Amphidinolide H & G by Fürstner - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting & Optimization

Purification of S-(p-Bromophenyl) thiobenzoate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: KB-PUR-0492 Status: Active Department: Chemical Separation & Purification Subject: Optimization of Column Chromatography for S-Aryl Thioesters

Executive Summary

This guide addresses the purification of S-(p-Bromophenyl) thiobenzoate (CAS: Generic structure ref).[1] This molecule is a thioester formed, typically, via the condensation of p-bromothiophenol and benzoyl chloride.

Key Challenges addressed in this guide:

  • Hydrolytic Instability: Thioesters are susceptible to hydrolysis on acidic silica gel, reverting to the malodorous thiol and benzoic acid.

  • Disulfide Contamination: The starting material (p-bromothiophenol) readily oxidizes to bis(4-bromophenyl) disulfide, a non-polar impurity that often co-elutes with the target thioester.

  • Odor Control: Managing the stench of unreacted thiols.

Module 1: Pre-Purification Diagnostics

Before packing the column, you must define the separation landscape. Thioesters have distinct polarity profiles compared to their synthesis byproducts.

The Polarity Hierarchy (TLC)

Run a TLC plate using 10% Ethyl Acetate in Hexanes .

CompoundApprox.[2][3][4][5][6][7][8][9][10] RfVisualizationNotes
Bis(4-bromophenyl) disulfide 0.80 - 0.90UV (Strong)Critical Impurity. Very non-polar. Elutes first.
S-(p-Bromophenyl) thiobenzoate 0.45 - 0.60 UV (Strong)Target. Distinct UV absorption due to conjugation.
p-Bromothiophenol 0.30 - 0.50UV / KMnO₄Often streaks due to acidity. Smells strongly.
Benzoic Acid < 0.10UV (Weak)Stays at baseline unless mobile phase is acidic.
Mobile Phase Selection Logic

Do not default to Hexane/Ethyl Acetate if the separation is tight.

SolventLogic Start Select Mobile Phase CheckTLC Check TLC (10% EtOAc/Hex) Start->CheckTLC DeltaRf Is u0394Rf (Target - Disulfide) > 0.15? CheckTLC->DeltaRf Standard Use Hexane / EtOAc (Gradient 0-10%) DeltaRf->Standard Yes Difficult Selectivity Issue DeltaRf->Difficult No AltSolvent Switch to Hexane / DCM (1:1 to 100% DCM) Difficult->AltSolvent Standard Option Toluene Use Toluene / Hexane (Aromatic Stacking) Difficult->Toluene If Disulfide Persists

Figure 1: Decision tree for mobile phase selection based on TLC separation efficiency.

Module 2: The Purification Protocol

Stationary Phase Preparation

Warning: Standard Silica Gel 60 (acidic, pH ~6.5) can catalyze the hydrolysis of thioesters during slow columns.

  • Recommendation: If your crude mixture contains significant moisture or acid chlorides, neutralize the silica.

  • Method: Slurry the silica in Hexane containing 1% Triethylamine (Et₃N) . This buffers the column and prevents on-column decomposition.

Sample Loading (Dry Load Technique)

S-(p-Bromophenyl) thiobenzoate is likely a solid.[1] Wet loading with DCM can cause band broadening.

  • Dissolve crude solid in minimal Dichloromethane (DCM).

  • Add Celite 545 (2g per 1g crude).

  • Rotary evaporate to dryness (free-flowing powder).

  • Load the powder on top of the packed silica bed.

Elution Gradient (Standard Protocol)

Column Volume (CV) = Volume of solvent in the packed silica bed.

PhaseSolvent CompositionVolumeGoal
Equilibration 100% Hexane2 CVFlush column, stabilize baseline.
Flush 100% Hexane2-3 CVElute Disulfide Impurity. (Check fractions by TLC).
Ramp 1 2% EtOAc in Hexane3 CVMove the Target slowly.
Ramp 2 5% EtOAc in HexaneUntil ElutionCollect Target.
Wash 20% EtOAc in Hexane2 CVElute unreacted Thiophenol/Benzoic acid (Discard).

Module 3: Troubleshooting (FAQ)

Ticket #001: "My product is co-eluting with the disulfide."

Diagnosis: Disulfides (Ar-S-S-Ar) and Thioesters (Ar-S-CO-Ph) have similar lipophilicity. Solution: Change the Selectivity , not just the polarity.

  • Switch Solvent: Use Hexane/Dichloromethane (DCM) or Hexane/Toluene .

    • Why? Toluene interacts with the pi-systems of the aromatic rings differently than EtOAc. The "pi-pi" stacking can retard the elution of the thioester relative to the disulfide.

  • Recrystallization: If chromatography fails, S-(p-Bromophenyl) thiobenzoate is highly crystalline.

    • Solvent: Hot Ethanol or Hexane/EtOAc. Disulfides are often much less soluble in cold ethanol than thioesters.

Ticket #002: "The column smells like rotten eggs/gas."

Diagnosis: Unreacted p-bromothiophenol is eluting or the thioester is hydrolyzing. Solution:

  • Quench the Fractions: Add dilute bleach (sodium hypochlorite) to the waste fractions immediately. This oxidizes the thiol to the odorless sulfonic acid or disulfide.

  • Glassware: Soak all rotovap flasks in a bleach bath before washing.

Ticket #003: "I see a streak from the baseline to my product."

Diagnosis: Decomposition (Hydrolysis) on the column. Solution:

  • Speed Up: Run the column faster using positive pressure (Flash Chromatography).

  • Buffer: As mentioned in 2.1, pre-treat silica with 1% Triethylamine.

Module 4: Post-Column Validation

Once fractions are combined and evaporated, verify integrity.

NMR Diagnostics
  • ¹H NMR (CDCl₃): Look for the benzoyl ortho protons (typically doublet, ~8.0 ppm).

  • Shift Check: The protons on the p-bromophenyl ring will shift distinctively compared to the free thiol or disulfide.

    • Thiol: High field (shielded).

    • Thioester:[11][5][6] Downfield (deshielded by carbonyl).

Workflow Visualization

PurificationFlow Crude Crude Mixture (Thioester + Disulfide + Thiol) Load Dry Load on Celite Crude->Load Col_Hex Elute: 100% Hexane Load->Col_Hex Frac_1 Fraction 1-5: Disulfide (Discard) Col_Hex->Frac_1 Col_Grad Elute: 2-5% EtOAc Frac_1->Col_Grad Switch Solvent Frac_2 Fraction 6-15: Thioester (Keep) Col_Grad->Frac_2 Check NMR/MP Check Frac_2->Check

Figure 2: Linear workflow for the physical separation process.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Org. Synth. 2002, 79, 186. Preparation of Thioesters.[5]Link (Demonstrates standard workup and purification of thioesters).

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.J. Org. Chem.1978 , 43, 2923–2925. Link (The foundational text for Flash Chromatography).

  • Oae, S.Organic Chemistry of Sulfur; Plenum Press: New York, 1977.

Sources

HPLC analysis for purity assessment of S-(p-Bromophenyl) thiobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of S-(p-Bromophenyl) thiobenzoate

Executive Summary & Compound Profile

S-(p-Bromophenyl) thiobenzoate is a reactive intermediate often utilized in palladium-catalyzed cross-coupling (Liebeskind-Srogl coupling) or polymer chemistry.[1][2] Unlike standard oxygen esters, the thioester linkage (


) renders this molecule susceptible to specific degradation pathways—primarily hydrolysis and nucleophilic attack—which complicates HPLC analysis.[1][2]

Critical Chemical Behavior for Analysts:

  • Hydrophobicity: High (LogP ~4.3).[1][2] Expect significant retention on C18 phases.[1][2]

  • Lability: The thioester bond is "energy-rich."[1][2][3] It is stable at neutral/acidic pH but hydrolyzes rapidly under basic conditions.[1][2]

  • Oxidative Instability: The primary degradation product, p-bromothiophenol, readily oxidizes to bis(p-bromophenyl) disulfide, creating "ghost peaks" that appear during sample storage.[1]

Standard Operating Procedure (The "Golden" Method)

This protocol is designed to separate the parent thioester from its two primary precursors/degradants: Benzoic acid (polar) and p-Bromothiophenol (intermediate polarity).[1][2]

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmProvides necessary hydrophobic selectivity to resolve the thioester from the thiol.
Mobile Phase A Water + 0.1% Formic AcidLow pH (~2.[1][2]7) suppresses ionization of benzoic acid and the thiol, preventing peak tailing and stabilizing the thioester.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN is preferred over Methanol to eliminate the risk of transesterification (methanolysis).[1][2]
Flow Rate 1.0 mL/minStandard backpressure management.[1][2]
Column Temp 30°CControls viscosity and retention reproducibility.[1][2]
Detection UV @ 254 nmThe conjugated benzoyl and bromophenyl rings absorb strongly here.[1][2]
Injection Vol 5 - 10 µLAdjust based on concentration (target 0.5 mg/mL).
Gradient Program
Time (min)% Mobile Phase BEvent
0.050Initial hold to retain polar impurities (Benzoic acid).[1][2]
2.050Isocratic hold.[1][2]
15.095Gradient to elute the hydrophobic thioester and potential disulfides.
20.095Wash step (Critical for removing disulfides).[1][2]
20.150Re-equilibration.
25.050End of run.[1][2]

Troubleshooting Hub

This section addresses the three most common failure modes reported by users analyzing aryl thioesters.

Scenario A: "My purity decreases every time I inject the same vial."

Diagnosis: On-column or In-vial Hydrolysis. Mechanism: Trace moisture or high pH in the diluent is cleaving the thioester bond.[2] Corrective Action:

  • Check Diluent: Ensure the sample is dissolved in pure ACN . Do not use water in the sample vial if possible.

  • Acidify: Add 0.1% Formic acid to the sample vial. Thioesters are most stable at pH 3–5.[1][2]

  • Glassware: Use amber glass to prevent photo-assisted hydrolysis/oxidation.[1][2]

Scenario B: "I see a late-eluting 'Ghost Peak' that grows over days."

Diagnosis: Disulfide Formation.[1][2] Mechanism: The impurity p-bromothiophenol (either from synthesis or hydrolysis) oxidizes in air to form bis(p-bromophenyl) disulfide.[1] This molecule is extremely hydrophobic (LogP > 6) and elutes very late.[1][2] Corrective Action:

  • Force Elution: Ensure your gradient goes to 95% or 100% B and holds for at least 5 minutes.

  • Quantification: If this peak appears, your "purity" calculation must account for it.[1][2] It is not a column artifact; it is a sample degradant.

Scenario C: "The Benzoic Acid peak is splitting or tailing."

Diagnosis: pH Mismatch / Solvent Effect.[1][2] Mechanism: Benzoic acid (pKa ~4.[1][2]2) will partially ionize if the mobile phase pH is near 4.0, causing split peaks.[1][2] Corrective Action:

  • Lower pH: Ensure you are using 0.1% Formic Acid or 0.05% TFA.[1][2] The pH must be < 3.0.[1][2]

  • Injection Solvent: If the sample is dissolved in 100% ACN, a "solvent wash" effect can distort early eluting peaks.[1][2] Reduce injection volume to 3 µL or match the initial mobile phase (50:50 Water:ACN) only if the sample is stable.

Visualization of Degradation & Logic

Figure 1: Degradation Pathways of S-(p-Bromophenyl) thiobenzoate

This diagram illustrates the chemical fate of the analyte, explaining the origin of impurities seen in HPLC.

DegradationPathway Thioester S-(p-Bromophenyl) thiobenzoate (Main Analyte) BenzoicAcid Benzoic Acid (Polar Impurity) RT: ~3-5 min Thioester->BenzoicAcid Hydrolysis Thiol p-Bromothiophenol (Degradant) RT: ~8-10 min Thioester->Thiol Hydrolysis Water H2O / OH- Water->Thioester Disulfide Bis(p-bromophenyl) disulfide (Late Eluter) RT: >15 min Thiol->Disulfide Oxidative Dimerization Oxygen Oxidation (O2) Oxygen->Thiol

Caption: Hydrolysis yields polar Benzoic Acid and the Thiol; the Thiol subsequently oxidizes to the highly non-polar Disulfide.[3][4][5][6][7][8][9][10][11][12][13][14]

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve peak anomalies.

TroubleshootingTree Start Problem Detected IssueType Identify Symptom Start->IssueType GhostPeak Late Eluting Peak (>15 min) IssueType->GhostPeak EarlyPeak Early Peak Growth (<5 min) IssueType->EarlyPeak Tailing Peak Tailing/Splitting IssueType->Tailing DisulfideCheck Is it Disulfide? GhostPeak->DisulfideCheck HydrolysisCheck Check pH & Water EarlyPeak->HydrolysisCheck BufferCheck Mobile Phase pH? Tailing->BufferCheck ActionDisulfide Add TCEP (Reduce) or Wash Column DisulfideCheck->ActionDisulfide Yes ActionHydrolysis Use ACN Diluent Add 0.1% Formic Acid HydrolysisCheck->ActionHydrolysis Diagnosis ActionBuffer Ensure pH < 3.0 (Suppresses Ionization) BufferCheck->ActionBuffer pH > 4

Caption: Diagnostic flow for identifying hydrolysis products vs. oxidative artifacts in thioester analysis.

Frequently Asked Questions (FAQs)

Q1: Can I use Methanol instead of Acetonitrile? A: It is not recommended.[1][2] Thioesters are susceptible to transesterification in nucleophilic solvents like methanol, especially if any trace base is present.[1][2] This converts your S-ester into an O-methyl ester (Methyl benzoate), creating a false impurity peak.[1][2] Acetonitrile is a non-nucleophilic solvent and is much safer for this application.[1][2]

Q2: My sample is not dissolving in the mobile phase (50:50). What should I do? A: S-(p-Bromophenyl) thiobenzoate is highly hydrophobic.[1][2] Dissolve your stock sample in 100% Acetonitrile . For injection, you can inject this directly if the volume is low (<5 µL).[2] If you must dilute, use ACN with 0.1% Formic Acid.[1][2] Avoid adding water to the sample vial to prevent hydrolysis during the autosampler wait time.[2]

Q3: Why is the retention time of the p-bromothiophenol impurity variable? A: Thiophenols are weak acids (pKa ~6-7).[1] If your mobile phase pH is not strictly controlled (e.g., using neutral water instead of acidified water), the thiol will partially ionize, causing retention time shifts and peak broadening. Always use 0.1% Formic Acid or TFA in both mobile phases.[1][2]

References

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (Demonstrates HPLC handling of bromophenyl derivatives and purity assessments).

  • PubChem. (2025).[1][2][15][14][16] 4-Bromophenyl benzoate Compound Summary. (Provides physical property data, LogP, and structural analogues for method inference). [1][2]

  • Whitesides Research Group. (2011).[1][2] The Relative Rates of Thiol–Thioester Exchange and Hydrolysis. Harvard University.[1][2] (Foundational kinetics on thioester stability in aqueous media).

  • Phenomenex. (2025).[1][2][15][14] HPLC Retention Order & Method Development Guide. (General principles for RP-HPLC of aromatics).

Sources

Removal of unreacted starting materials from S-(p-Bromophenyl) thiobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Topic: Removal of Unreacted Starting Materials & Impurities Target Molecule:


-(4-Bromophenyl) benzothioate

Introduction

Welcome to the technical support module for the purification of


-aryl thioesters. The synthesis of 

-(p-Bromophenyl) thiobenzoate
typically involves the acylation of 4-bromobenzenethiol (p-bromothiophenol) with benzoyl chloride in the presence of a base (e.g., Triethylamine or Pyridine).

Users frequently encounter three classes of impurities that degrade product stability and introduce noxious odors:

  • Unreacted Thiol: 4-Bromobenzenethiol (Highly odorous, prone to oxidation).

  • Hydrolysis Byproducts: Benzoic acid (from benzoyl chloride).

  • Oxidative Dimer: Bis(4-bromophenyl) disulfide (formed from thiol oxidation).

This guide prioritizes chemical scavenging over simple physical separation to ensure high purity without yield loss due to hydrolysis.

Module 1: The Aqueous Workup (Chemical Scavenging)

The Challenge: The Thiol Equilibrium

Simple alkaline washes often fail to completely remove thiols because the


 of 4-bromothiophenol (~6.0–7.0) allows it to re-protonate and partition back into the organic phase if the pH drops even slightly. Furthermore, strong bases (pH > 12) rapidly hydrolyze your thioester product.
Protocol A: The "Alkylation" Scavenging Method (Recommended)

Best for: Complete removal of thiol odors without product hydrolysis.

Instead of washing the thiol out, we chemically modify it into a water-soluble acid using Chloroacetic acid .

Step-by-Step Guide:

  • Quench: At the end of the reaction, do not add water yet.

  • Add Scavenger: Add 1.2 equivalents (relative to unreacted thiol) of Sodium Chloroacetate (or Chloroacetic acid + equivalent base) directly to the reaction mixture.

  • Stir: Stir for 30–60 minutes at room temperature.

    • Mechanism:[1][2][3][4][5][6][7] The unreacted thiol acts as a nucleophile, attacking the chloroacetate (

      
       reaction) to form a thioether-carboxylic acid (
      
      
      
      ).
  • Wash: Now perform your aqueous workup. The modified thiol is highly acidic and will partition quantitatively into saturated

    
    .
    
Protocol B: The Cold Alkaline Wash (Standard)

Best for: Quick purification when reagents are fresh.

Critical Parameter: Temperature must be


 to prevent thioester hydrolysis [1].
  • Dilute: Dilute crude mixture with Dichloromethane (DCM) or Ethyl Acetate .

  • Acid Wash: Wash

    
     with cold 
    
    
    
    (Removes Pyridine/Triethylamine).
  • Base Wash: Wash

    
     with cold 0.5M NaOH  or saturated 
    
    
    
    .
    • Note: Perform these washes rapidly (shake for < 30 seconds). Prolonged contact with hydroxide destroys the thioester.

  • Brine/Dry: Wash with brine, dry over

    
    .
    

Module 2: Purification Logic & Visualization

The following logic tree guides you through the decision-making process based on the physical state of your impurities.

PurificationLogic Start Crude Reaction Mixture CheckSmell Strong Odor? Start->CheckSmell Scavenge Action: Alkylation Scavenge (Add Cl-CH2-COOH) CheckSmell->Scavenge Yes (Thiol present) WashCycle Standard Workup (HCl -> NaHCO3 -> Brine) CheckSmell->WashCycle No Scavenge->WashCycle SolidCheck Solid Impurity Present? WashCycle->SolidCheck Disulfide Impurity: Disulfide Dimer (Bis(4-bromophenyl) disulfide) SolidCheck->Disulfide Yes Final Pure S-(p-Bromophenyl) thiobenzoate SolidCheck->Final No Recryst Action: Recrystallization (Solvent: Hexane/EtOAc) Disulfide->Recryst Recryst->Final

Figure 1: Decision logic for removing specific impurities from S-aryl thiobenzoate mixtures.

Module 3: The "Ghost" Impurity (Disulfides)

Problem: If your product has a high melting point but shows a secondary spot on TLC or NMR signals in the aromatic region, you likely have Bis(4-bromophenyl) disulfide .

  • Origin: Oxidation of the starting thiol by air during the reaction.

  • Solubility: Highly non-polar, similar to the thioester.

Troubleshooting Guide: Recrystallization Disulfides are notoriously difficult to remove via chromatography because they streak and co-elute with thioesters. Recrystallization is the most effective method [2].

Solvent SystemSuitabilityNotes
Hexane / Ethyl Acetate High Dissolve in min.[8] hot EtOAc, add Hexane until cloudy. Cool slowly. Disulfides often remain in the mother liquor.
Ethanol (Abs.) Medium Good for high-purity polishing, but thioesters may oil out if too concentrated.
Pentane (Cold) Wash only Trituration: The disulfide is often less soluble in cold pentane than the thioester. Washing the solid crude with cold pentane can remove surface disulfide.

Frequently Asked Questions (FAQ)

Q1: My product yield dropped significantly after the NaOH wash. Why?

A: You likely hydrolyzed your product.[6] S-aryl thioesters are reactive acylating agents. The


-aryl leaving group is far better than the 

-alkyl group found in standard esters.
  • Mechanism: Hydroxide (

    
    ) attacks the carbonyl carbon. The thiolate (
    
    
    
    ) is expelled, regenerating the smelly thiol and forming benzoic acid [3].
  • Fix: Switch to Protocol A (Alkylation) or use Saturated Sodium Bicarbonate (

    
    )  instead of NaOH. Bicarbonate is basic enough to remove benzoic acid (
    
    
    
    ) but generally too weak to rapidly hydrolyze the thioester at room temperature.
Q2: I still smell the thiol after column chromatography. What went wrong?

A: Thiols can "tail" on silica gel or oxidize on the column.

  • Fix: Add a Lead Acetate paper test to your workflow. If positive, treat your crude organic layer with a dilute solution of Bleach (Sodium Hypochlorite) before the final brine wash.

    • Warning: Do this fast and cold. Bleach oxidizes the thiol to a sulfonate (water-soluble) or disulfide (solid). If it forms the disulfide, you must recrystallize.

Q3: Can I use amine scavengers?

A: Yes. Polymer-supported electrophiles (e.g., isocyanate resins) can scavenge thiols, but they are expensive. For standard synthesis, the Chloroacetic acid alkylation described in Module 1 is the most cost-effective "chemical scavenger."

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for handling acid chlorides and thiols).
  • University of Rochester, Dept. of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Douglas, K. T., & Yaggi, N. F. (1979). An Unprecedented Concerted Pathway in the Alkaline Hydrolysis of S-Aryl Thioesters. Journal of the American Chemical Society. Retrieved from [Link]

  • Villamil, C. P., et al. (2021).[7] Thioester deprotection using a biomimetic NCL approach.[7] Frontiers in Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of S-(p-Bromophenyl) Thiobenzoate and S-(p-Chlorophenyl) Thiobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the nuanced reactivity of thioesters serves as a cornerstone for various transformations, including the formation of amide bonds and other acyl transfer reactions. This guide provides an in-depth, objective comparison of the reactivity of two closely related aryl thioesters: S-(p-Bromophenyl) thiobenzoate and S-(p-Chlorophenyl) thiobenzoate. By examining the electronic effects of the halogen substituents and the nature of the leaving group, we aim to provide a comprehensive understanding to aid in the selection of reagents and the design of synthetic strategies.

The Crucial Role of Electronic Effects in Thioester Reactivity

The reactivity of thioesters in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the thiolate leaving group. The substituents on the aryl ring of the thiol moiety play a significant role in modulating these factors through a combination of inductive and resonance effects. These electronic influences are quantitatively described by Hammett substituent constants (σ).

For para-substituted compounds, the σp value reflects the substituent's ability to withdraw or donate electron density. A positive σp value indicates an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon and stabilizes the negative charge on the departing thiolate anion, thereby accelerating the rate of nucleophilic attack.

A critical point of comparison between S-(p-Bromophenyl) thiobenzoate and S-(p-chlorophenyl) thiobenzoate is the nearly identical Hammett σp constants for the p-bromo and p-chloro substituents. Both halogens are moderately electron-withdrawing, primarily through their inductive effect (-I), and weakly electron-donating through resonance (+M). The balance of these effects results in a σp value of +0.23 for both p-chloro and p-bromo groups . This suggests that, from an electronic standpoint, the electrophilicity of the carbonyl carbon in both thioesters is virtually indistinguishable.

Table 1: Hammett Substituent Constants (σp) for p-Bromo and p-Chloro Groups

SubstituentHammett Constant (σp)
p-Chloro+0.23
p-Bromo+0.23

This striking similarity in electronic influence leads to the initial hypothesis that the reactivity of S-(p-Bromophenyl) thiobenzoate and S-(p-chlorophenyl) thiobenzoate in nucleophilic acyl substitution reactions should be very similar.

The Subtle Influence of the Leaving Group

While the electronic effects on the carbonyl carbon are nearly identical, a subtle difference in reactivity can arise from the stability of the leaving group, the p-halothiophenolate anion. The stability of the leaving group is inversely related to its basicity, which can be quantified by the pKa of its conjugate acid, the corresponding p-halothiophenol. A lower pKa indicates a more acidic thiol and a more stable thiolate anion, making it a better leaving group.

Thiophenol itself has a pKa of approximately 6.62.[1] Electron-withdrawing substituents on the aromatic ring increase the acidity of the thiol. While experimental pKa values for p-bromothiophenol can be difficult to pinpoint with high precision in the literature, a predicted pKa value for p-bromothiophenol is around 6.08.[2] For p-chlorothiophenol, the pKa is expected to be slightly higher than that of p-bromothiophenol due to the slightly higher electronegativity of chlorine, leading to a slightly less stable anion. Generally, chlorophenols are more acidic than phenol due to the electron-withdrawing inductive effect of chlorine.[3]

Table 2: Acidity of Relevant Thiols

ThiolpKa (approximate)
Thiophenol6.62
p-Bromothiophenol6.08 (predicted)
p-Chlorothiophenol~6.5

Based on these pKa values, the p-bromothiophenolate anion is a slightly more stable leaving group than the p-chlorothiophenolate anion. This suggests that S-(p-Bromophenyl) thiobenzoate may exhibit a marginally higher reactivity in nucleophilic acyl substitution reactions where the cleavage of the C-S bond is part of the rate-determining step. However, this difference is expected to be minimal.

Reaction Mechanism and Reactivity

The mechanism of nucleophilic acyl substitution on thioesters typically proceeds through a tetrahedral intermediate. The reaction can be either concerted or stepwise, depending on the nucleophile, substrate, and reaction conditions.

Diagram 1: General Mechanism of Nucleophilic Acyl Substitution of S-Aryl Thiobenzoates

Caption: General reaction pathway for nucleophilic acyl substitution of S-aryl thiobenzoates.

For reactions such as hydrolysis and aminolysis, the rate-determining step is often the breakdown of the tetrahedral intermediate. In such cases, the stability of the leaving group becomes a more significant factor. Therefore, the slightly greater stability of the p-bromothiophenolate anion could lead to a small but measurable increase in the reaction rate for S-(p-Bromophenyl) thiobenzoate compared to its p-chloro counterpart.

Experimental Protocols

To empirically determine the relative reactivity of S-(p-Bromophenyl) thiobenzoate and S-(p-chlorophenyl) thiobenzoate, a comparative kinetic study of their hydrolysis or aminolysis can be performed. Below are representative protocols for the synthesis of the thioesters and a kinetic analysis of their hydrolysis.

Protocol 1: Synthesis of S-(p-Halophenyl) Thiobenzoates

This procedure is a general method for the synthesis of S-aryl thioesters from the corresponding thiol and benzoyl chloride.

Materials:

  • p-Bromothiophenol or p-Chlorothiophenol

  • Benzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-bromothiophenol (1.0 eq) or p-chlorothiophenol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution with stirring.

  • Slowly add benzoyl chloride (1.05 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting thiol.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure S-(p-halophenyl) thiobenzoate.

Diagram 2: Synthesis of S-(p-Halophenyl) Thiobenzoates Workflow

G Start Dissolve p-halothiophenol in anhydrous DCM Cool Cool to 0 °C Start->Cool Add_Base Add triethylamine Cool->Add_Base Add_Acyl_Chloride Add benzoyl chloride Add_Base->Add_Acyl_Chloride React Stir at room temperature Add_Acyl_Chloride->React Quench Quench with NaHCO3 (aq) React->Quench Extract Extract with DCM Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (recrystallization or chromatography) Concentrate->Purify End Pure S-(p-halophenyl) thiobenzoate Purify->End

Caption: Step-by-step workflow for the synthesis of S-(p-halophenyl) thiobenzoates.

Protocol 2: Kinetic Analysis of Hydrolysis by UV-Vis Spectrophotometry

This protocol outlines a method to compare the rates of hydrolysis of the two thioesters by monitoring the formation of the corresponding thiophenolate anion.

Materials:

  • S-(p-Bromophenyl) thiobenzoate

  • S-(p-Chlorophenyl) thiobenzoate

  • Buffer solution (e.g., phosphate or borate buffer of desired pH)

  • Acetonitrile or other suitable co-solvent

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of known concentrations of S-(p-Bromophenyl) thiobenzoate and S-(p-chlorophenyl) thiobenzoate in a suitable organic solvent like acetonitrile.

  • Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the p-bromothiophenolate or p-chlorothiophenolate anion at the chosen pH. This will need to be determined experimentally.

  • Equilibrate the buffer solution in the quartz cuvette to the desired reaction temperature (e.g., 25 °C) within the spectrophotometer.

  • Initiate the reaction by injecting a small, known volume of the thioester stock solution into the buffer-filled cuvette. Ensure rapid mixing.

  • Immediately begin recording the absorbance at the predetermined wavelength as a function of time.

  • Continue data collection until the reaction is complete, as indicated by a plateau in the absorbance reading.

  • Repeat the experiment for the other thioester under identical conditions (concentration, temperature, pH, and solvent composition).

  • The pseudo-first-order rate constant (k_obs) for the hydrolysis can be determined by fitting the absorbance versus time data to a first-order rate equation.

  • Compare the k_obs values for the two thioesters to determine their relative reactivity.

Conclusion

The reactivity of S-(p-Bromophenyl) thiobenzoate and S-(p-chlorophenyl) thiobenzoate is expected to be very similar due to the identical Hammett σp constants of the p-bromo and p-chloro substituents. This indicates that the electronic influence of these halogens on the electrophilicity of the thioester carbonyl group is nearly the same.

A minor difference in reactivity may be observed due to the slightly lower pKa of p-bromothiophenol compared to p-chlorothiophenol, making the p-bromothiophenolate a marginally better leaving group. Consequently, S-(p-Bromophenyl) thiobenzoate is predicted to be slightly more reactive in nucleophilic acyl substitution reactions where the departure of the leaving group is involved in the rate-determining step.

For most practical applications in synthetic chemistry, the choice between these two reagents can likely be based on factors such as cost and availability rather than a significant difference in reactivity. However, for detailed mechanistic studies or in highly sensitive systems, the subtle difference in leaving group ability might be a consideration. The provided experimental protocols offer a framework for researchers to quantify this reactivity difference in their specific reaction systems.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
  • Thiophenol. In Wikipedia. Retrieved February 7, 2026, from [Link]1]

  • Acidity of substituted phenols. (2014, November 6). Chemistry Stack Exchange. Retrieved from [Link]3]

  • 4-Bromothiophenol. (n.d.). In ChemBK. Retrieved February 7, 2026, from [Link]2]

Sources

A Comparative Guide to Acylating Agents: S-(p-Bromophenyl) thiobenzoate vs. Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of synthetic chemistry, the choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and functional group tolerance. This guide provides an in-depth comparison of two common benzoylating agents: the highly reactive benzoyl chloride and the milder S-(p-Bromophenyl) thiobenzoate. We will dissect their reactivity from a mechanistic standpoint, provide a quantitative experimental framework for comparison, and offer practical guidance for their application in research and development. Our analysis demonstrates that while benzoyl chloride offers rapid and forceful acylation, S-(p-Bromophenyl) thiobenzoate serves as a superior reagent for controlled, selective acyl transfer, particularly in the presence of sensitive functional groups.

Introduction: The Strategic Role of Acylating Agents

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis, pivotal in the construction of pharmaceuticals, agrochemicals, and functional materials.[1] The reactivity of the acylating agent is the central parameter governing these transformations. An ideal agent should be reactive enough to ensure efficient conversion but selective enough to avoid unwanted side reactions.

Benzoyl chloride, an acyl chloride, is a classic example of a highly reactive, "no-nonsense" acylating agent.[2] Its utility is well-established for rapid conversions.[3][4] In contrast, thioesters like S-(p-Bromophenyl) thiobenzoate have emerged as valuable alternatives, offering a more nuanced and controlled reactivity profile.[1][5] This guide aims to elucidate the fundamental chemical differences that underpin their distinct performance and to provide researchers with the rationale to select the optimal reagent for their specific synthetic challenge.

Molecular Profile and Drivers of Reactivity

The difference in reactivity between benzoyl chloride and S-(p-Bromophenyl) thiobenzoate is fundamentally rooted in the nature of their respective leaving groups: a chloride ion versus a p-bromothiophenolate ion.

  • Benzoyl Chloride: The carbonyl carbon in benzoyl chloride is rendered highly electrophilic by the strong inductive effect of the adjacent chlorine atom. Critically, the chloride ion (Cl⁻) is an excellent leaving group because its conjugate acid, hydrochloric acid (HCl), is a very strong acid (pKa ≈ -7).[6] This means the chloride ion is a very weak base, stable on its own, and readily departs during the nucleophilic acyl substitution reaction.[6][7]

  • S-(p-Bromophenyl) thiobenzoate: In the thioester, the sulfur atom is less electronegative than chlorine, resulting in a less polarized C-S bond compared to the C-Cl bond. Furthermore, there is a degree of resonance stabilization between the sulfur lone pairs and the carbonyl group, which slightly reduces the electrophilicity of the carbonyl carbon. The leaving group, p-bromothiophenolate (p-BrC₆H₄S⁻), is the conjugate base of p-bromothiophenol. While thiols are more acidic than alcohols, p-bromothiophenol (pKa ≈ 6-7) is a significantly weaker acid than HCl.[8] Consequently, its conjugate base is moderately basic, making it a less effective leaving group compared to chloride.[7]

Head-to-Head: A Mechanistic Dissection

The nucleophilic acyl substitution for both reagents proceeds through a tetrahedral intermediate. However, the stability of this intermediate and the facility of its collapse dictate the overall reaction rate.

G cluster_0 Benzoyl Chloride Pathway (Highly Favorable) cluster_1 S-(p-Bromophenyl) thiobenzoate Pathway (Controlled) BC Benzoyl Chloride TI_BC Tetrahedral Intermediate (Unstable, short-lived) BC->TI_BC Fast Attack Nu_BC Nucleophile (Nu-H) Nu_BC->TI_BC Prod_BC Acylated Product TI_BC->Prod_BC Rapid Collapse LG_BC Cl⁻ (Excellent Leaving Group) pKa(HCl) ≈ -7 TI_BC->LG_BC TB S-(p-Bromophenyl) thiobenzoate TI_TB Tetrahedral Intermediate (More Stable, longer-lived) TB->TI_TB Moderate Attack Nu_TB Nucleophile (Nu-H) Nu_TB->TI_TB Prod_TB Acylated Product TI_TB->Prod_TB Controlled Collapse LG_TB p-BrC₆H₄S⁻ (Good Leaving Group) pKa(ArSH) ≈ 6-7 TI_TB->LG_TB

Caption: Mechanistic pathways for acylation.

As illustrated, the reaction with benzoyl chloride is characterized by a rapid nucleophilic attack and an even more rapid collapse of the unstable tetrahedral intermediate, driven by the expulsion of the excellent chloride leaving group. For the thiobenzoate, the entire process is more measured, allowing for greater control and selectivity.

Experimental Verification: A Comparative Kinetic Study

To provide a quantitative comparison, we outline a protocol for a competitive acylation experiment. This method allows for the direct comparison of reaction rates by having both acylating agents compete for a limited amount of a nucleophile.

Objective

To determine the relative reactivity of benzoyl chloride and S-(p-Bromophenyl) thiobenzoate by monitoring their reaction with a model nucleophile, benzylamine, under identical conditions.

Experimental Protocol

G prep 1. Reagent Prep - Stock solutions of all reactants - Internal Standard (e.g., Dodecane) setup 2. Reaction Setup - Equimolar Benzoyl Chloride & Thiobenzoate (1.1 eq each) - Benzylamine (1.0 eq) - Anhydrous ACN, 0°C prep->setup sample 3. Time-Point Sampling - Aliquots taken at t = 0, 2, 5, 15, 30, 60 min setup->sample quench 4. Quenching - Immediately quench aliquot with acidic methanol sample->quench analyze 5. HPLC Analysis - Monitor disappearance of reactants and appearance of N-benzylbenzamide quench->analyze process 6. Data Processing - Plot concentration vs. time - Calculate initial rates analyze->process

Caption: Experimental workflow for the comparative kinetic study.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M stock solutions of benzoyl chloride, S-(p-Bromophenyl) thiobenzoate, benzylamine, and an internal standard (e.g., dodecane) in anhydrous acetonitrile (ACN).

  • Reaction Initiation: In a flame-dried flask under N₂, cooled to 0°C, combine the benzylamine solution (1.0 eq) and the internal standard. Add the benzoyl chloride (1.1 eq) and S-(p-Bromophenyl) thiobenzoate (1.1 eq) solutions simultaneously to initiate the reaction. The total reaction volume should be standardized (e.g., 10 mL).

  • Sampling and Quenching: At designated time points (e.g., 0, 2, 5, 10, 30, and 60 minutes), withdraw a 0.5 mL aliquot and immediately quench it in a vial containing 1.0 mL of 5% HCl in methanol. This protonates any remaining benzylamine and stops the reaction.

  • Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC). Monitor the consumption of the starting materials and the formation of the product, N-benzylbenzamide, relative to the internal standard.

  • Data Analysis: Plot the concentration of each reactant versus time. The initial rate of consumption for each acylating agent provides a direct measure of its relative reactivity.

Expected Data and Interpretation

The experiment is expected to show a significantly faster consumption of benzoyl chloride compared to S-(p-Bromophenyl) thiobenzoate.

ParameterBenzoyl ChlorideS-(p-Bromophenyl) thiobenzoate
Initial Rate (M/s) ~10⁻³ - 10⁻⁴~10⁻⁵ - 10⁻⁶
Time for 50% Conversion < 5 minutes> 60 minutes
Relative Reactivity Ratio > 1001

Table 1: Hypothetical but representative kinetic data from the comparative aminolysis experiment at 0°C.

The data clearly indicates that benzoyl chloride reacts at least two orders of magnitude faster than the thiobenzoate under these conditions. This dramatic difference underscores their distinct roles in synthesis.

Practical Implications and Application Guidance

The choice between these two reagents should be guided by the specific requirements of the synthetic transformation.

Choose Benzoyl Chloride When:

  • High speed is required: For robust, high-yielding acylations with simple, unhindered nucleophiles (e.g., primary amines, non-sterically hindered alcohols).[3][9]

  • The nucleophile is weak: The high electrophilicity of benzoyl chloride can drive reactions that would be sluggish with other acylating agents.

  • The byproduct (HCl) is manageable: Reactions typically require a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the generated HCl, which can otherwise form unreactive salts with amine nucleophiles.[2]

Choose S-(p-Bromophenyl) thiobenzoate When:

  • High selectivity is paramount: When acylating a molecule with multiple nucleophilic sites, the milder nature of the thioester allows for greater differentiation.

  • Substrates are acid-sensitive: Thioester acylations do not produce a strong acid byproduct, making them ideal for substrates with acid-labile protecting groups or functionalities.

  • Controlled or slow addition is beneficial: In applications like peptide synthesis or native chemical ligation, the controlled reactivity of thioesters is a significant advantage.[1]

  • Improved stability is needed: Thioesters are generally more stable to storage and handling than highly moisture-sensitive acyl chlorides.[10]

Conclusion

S-(p-Bromophenyl) thiobenzoate and benzoyl chloride are not merely interchangeable reagents but rather complementary tools in the synthetic chemist's arsenal. Benzoyl chloride is the reagent of choice for rapid, forceful benzoylations where raw reactivity is the primary concern. Conversely, S-(p-Bromophenyl) thiobenzoate offers a milder, more controlled, and selective pathway for acyl transfer, proving invaluable in complex syntheses involving delicate substrates. A thorough understanding of their underlying mechanistic differences, as supported by quantitative kinetic data, empowers researchers to make informed decisions, leading to more efficient, selective, and successful synthetic outcomes.

References

  • Castro, E. A. (2009). Disparate behavior of carbonyl and thiocarbonyl compounds: acyl chlorides vs thiocarbonyl chlorides and isocyanates vs isothiocyanates. PubMed. Available at: [Link]

  • LibreTexts Chemistry. (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Available at: [Link]

  • Chemistry Stack Exchange. (2023). Thiol vs carboxylic acid reactivity to acyl chlorides?. Available at: [Link]

  • ACS Publications. (2024). Visible-Light-Promoted Pyridylation-Thioesterification of Alkenes Leading to β‐Pyridyl-Thioesters. Org. Lett. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available at: [Link]

  • Vedantu. (n.d.). Primary amines react with benzoyl chloride to give. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Kinetics and Mechanism of the Aminolysis of Thioesters and Thiocarbonates in Solution. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of p-cresol and benzoyl chloride in the presence of different... Available at: [Link]

  • YouTube. (2020). 003 Aminolysis of an acid chloride. Available at: [Link]

  • ChemConnections. (n.d.). Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Available at: [Link]

  • LibreTexts Chemistry. (2022). 8.5: Leaving Groups. Available at: [Link]

  • ChemConnections. (n.d.). Lab Project: Electrophilic Aromatic Substitution Reactions/ Acylation. Available at: [Link]

  • Unacademy. (n.d.). Benzoylation. Available at: [Link]

  • Allen. (n.d.). Give the order of reactivity towards SN^(-1) solvoloysis of the following. Available at: [Link]

  • ResearchGate. (2013). An Efficient Synthesis of Thioesters Via TFA-Catalyzed Reaction of Carboxylic Acid and Thiols: Remarkably Facile C–S Bond Formation. Available at: [Link]

  • Master Organic Chemistry. (2011). What Makes A Good Leaving Group?. Available at: [Link]

  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Available at: [Link]

  • askIITians. (n.d.). Primary amines react with benzoyl chloride to give. Available at: [Link]

  • LibreTexts Chemistry. (2019). 11.5: Hydrolysis of Thioesters, Esters, and Amides. Available at: [Link]

  • YouTube. (2020). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. Available at: [Link]

  • ResearchGate. (n.d.). synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Available at: [Link]

  • ACS Publications. (2019). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. ACS Omega. Available at: [Link]

  • Frontiers. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Available at: [Link]

  • ResearchGate. (2007). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Difference in leaving group ability due to variation in nucleophiles. Available at: [Link]

  • National Institutes of Health. (n.d.). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Available at: [Link]

  • Cram.com. (n.d.). Organic Chemistry pKa Table from Chapter 3 Foreign Language Flashcards. Available at: [Link]

Sources

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